![molecular formula C7H13Cl2N3 B2961434 {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride CAS No. 2126178-84-3](/img/structure/B2961434.png)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride
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Overview
Description
The compound “{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is a chemical compound with a molecular weight of 173.65 . The IUPAC name for this compound is (6,7-dihydro-5H-pyrrolo [1,2-a]imidazol-3-yl)methanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is 1S/C7H11N3.ClH/c8-4-6-5-9-7-2-1-3-10(6)7;/h5H,1-4,8H2;1H . This indicates the presence of a chlorine atom (Cl), a hydrogen atom (H), and a molecular structure of C7H11N3. Unfortunately, more detailed structural information is not available from the search results.Physical And Chemical Properties Analysis
“{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride” is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Unsymmetrically Tetrasubstituted Pyrroles
This compound is used in the synthesis of unsymmetrically tetrasubstituted pyrroles. The synthesis process involves a metal-free method using a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .
Aggregation-Induced Emission Enhancement (AIEE) Properties
Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property can be useful in various fields such as optoelectronics and bioimaging.
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
The compound is used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . These derivatives can inhibit cell proliferation and induce apoptosis .
Inhibition of Cell Migration and Invasion
The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives can significantly inhibit the migration and invasion of cancer cells . This property is particularly useful in cancer research and therapy.
Potential Lead Compound for Drug Development
Due to its low molecular weight and potent FGFR inhibitory activity, this compound and its derivatives could serve as appealing lead compounds beneficial for subsequent optimization in drug development .
Synthesis of 3-Aryl-5H-Pyrrolo[1,2-a]imidazole Quaternary Salts
The compound is used in the synthesis of 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts . These salts have been observed in the 1H NMR spectra, providing valuable information for the structural confirmation of the final product .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Mechanism of Action
Target of Action
It is noted that similar compounds have shown antimicrobial and antifungal activities .
Mode of Action
It is known that similar compounds interact with their targets to exert antimicrobial and antifungal effects .
Biochemical Pathways
It is known that similar compounds can interfere with the growth and reproduction of bacteria and fungi, thereby exerting their antimicrobial and antifungal effects .
Result of Action
It is known that similar compounds can inhibit the growth and reproduction of bacteria and fungi, thereby exerting their antimicrobial and antifungal effects .
properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-5-9-7-2-1-3-10(6)7;;/h5H,1-4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSYKJSCCOHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
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